Tetrasodium ethylenetetracarboxylate
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Overview
Description
Tetrasodium ethylenetetracarboxylate is an organic compound with the chemical formula C₆H₂Na₄O₈. It is a salt derived from ethylenetetracarboxylic acid and is known for its high solubility in water. This compound is often used in various industrial and scientific applications due to its chelating properties, which allow it to bind with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrasodium ethylenetetracarboxylate can be synthesized through the neutralization of ethylenetetracarboxylic acid with four equivalents of sodium hydroxide. The reaction typically occurs in an aqueous solution, resulting in the formation of the tetrasodium salt. The process can be represented by the following chemical equation:
C6H2(COOH)4+4NaOH→C6H2(COONa)4+4H2O
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where ethylenetetracarboxylic acid and sodium hydroxide are mixed under controlled conditions. The reaction mixture is then subjected to purification processes to remove any impurities and obtain the pure tetrasodium salt.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium ethylenetetracarboxylate primarily undergoes chelation reactions, where it binds with metal ions to form stable complexes. It can also participate in substitution reactions, where one or more of its sodium ions are replaced by other cations.
Common Reagents and Conditions
Chelation Reactions: These reactions typically occur in aqueous solutions and involve metal ions such as calcium, magnesium, and iron.
Substitution Reactions: These reactions can occur in the presence of other cations like potassium or ammonium under mild conditions.
Major Products
The major products of these reactions are metal complexes, where the this compound acts as a ligand, binding to the metal ions.
Scientific Research Applications
Tetrasodium ethylenetetracarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to bind metal ions in various chemical reactions and processes.
Biology: It is employed in biological studies to remove metal ions from biological samples, thereby preventing metal-catalyzed reactions.
Medicine: It is used in medical formulations to enhance the stability and efficacy of certain drugs by chelating metal ions.
Industry: It is used in industrial processes such as water treatment, where it helps in the removal of metal ions from water.
Mechanism of Action
The primary mechanism of action of tetrasodium ethylenetetracarboxylate is chelation. It binds to metal ions through its carboxylate groups, forming stable complexes. This binding prevents the metal ions from participating in unwanted chemical reactions. The molecular targets are the metal ions, and the pathways involved include the formation of chelate complexes.
Comparison with Similar Compounds
Similar Compounds
Ethylenetetracarboxylic acid: The parent compound from which tetrasodium ethylenetetracarboxylate is derived.
Tetrasodium ethylenediaminetetraacetate: Another chelating agent with similar properties but different molecular structure.
Uniqueness
This compound is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. Its high solubility in water and ability to function effectively in various pH conditions make it a versatile chelating agent.
Properties
CAS No. |
37024-93-4 |
---|---|
Molecular Formula |
C6Na4O8 |
Molecular Weight |
292.02 g/mol |
IUPAC Name |
tetrasodium;ethene-1,1,2,2-tetracarboxylate |
InChI |
InChI=1S/C6H4O8.4Na/c7-3(8)1(4(9)10)2(5(11)12)6(13)14;;;;/h(H,7,8)(H,9,10)(H,11,12)(H,13,14);;;;/q;4*+1/p-4 |
InChI Key |
YNMLGWDINPNEPJ-UHFFFAOYSA-J |
Canonical SMILES |
C(=C(C(=O)[O-])C(=O)[O-])(C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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